Mass Spectrometric Differentiation: Indacaterol-d3 vs. Non-Deuterated Indacaterol
The fundamental analytical advantage of Indacaterol-d3 is its mass difference relative to unlabeled Indacaterol. This difference enables separate and simultaneous detection of the analyte and its internal standard by mass spectrometry, which is the cornerstone of accurate isotope dilution quantification [1]. The specific substitution of three hydrogens with deuterium on the ethyl group yields a nominal mass increase of 3.02 Da, shifting the [M+H]+ ion from m/z 393.2 for Indacaterol to m/z 396.2 for Indacaterol-d3 [2]. This mass delta is sufficiently large to prevent isotopic cross-talk or spectral overlap, a common problem with single- or double-labeled (d1, d2) internal standards .
| Evidence Dimension | Precursor Ion m/z for [M+H]+ (Nominal Mass) |
|---|---|
| Target Compound Data | 396.2 (Indacaterol-d3) |
| Comparator Or Baseline | 393.2 (Unlabeled Indacaterol) |
| Quantified Difference | +3.0 Da |
| Conditions | Electrospray Ionization (ESI) positive mode, as reported in typical LC-MS/MS methods for Indacaterol [2]. |
Why This Matters
This quantifiable mass shift directly enables the selective monitoring of the analyte and internal standard channels in an MS/MS experiment, a non-negotiable requirement for high-specificity, high-sensitivity quantification of Indacaterol in complex biological matrices like plasma or urine.
- [1] Veeprho. Indacaterol-D3 Product Page. CAS 2699828-16-3. View Source
- [2] Bertin Bioreagent. Indacaterol-d3 Product Page. CAT N°: 28886. View Source
